3-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER

Catalog No.
S804575
CAS No.
402718-29-0
M.F
C12H15BN2O2
M. Wt
230.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER

CAS Number

402718-29-0

Product Name

3-CYANOPYRIDINE-5-BORONIC ACID PINACOL ESTER

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

Molecular Formula

C12H15BN2O2

Molecular Weight

230.07 g/mol

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-5-9(6-14)7-15-8-10/h5,7-8H,1-4H3

InChI Key

BOIKCRIMIQAFQJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#N

Organic Synthesis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, also known as 3-Cyanopyridine-5-boronic Acid Pinacol Ester or 2-(5-Cyano-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable building block in organic synthesis. Its key functional groups are the cyano (nitrile) group and the pinacol boronate ester. The cyano group can participate in various reactions like nucleophilic addition and substitution, while the pinacol boronate ester allows for Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation. This enables the synthesis of complex organic molecules with a pyridine core and a nitrile functionality [, ].

Here are some examples of its use in research:

  • Synthesis of novel heterocyclic compounds with potential biological activity [].
  • Development of fluorescent probes for labeling biomolecules [].
  • Origin: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a synthetic compound, not found naturally.
  • Significance: This molecule is a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules containing a pyridine ring with a cyano group (C≡N) and a boronate ester moiety (B(OR)2). The boronate ester functionality allows for further coupling reactions to introduce various functional groups, making it versatile for building diverse molecular architectures [].

Molecular Structure Analysis

The key features of the molecule include:

  • A pyridine ring with a nitrogen atom at position 3. Pyridine is a six-membered aromatic ring containing one nitrogen atom.
  • A cyano group (C≡N) attached at position 5 of the pyridine ring. This group introduces electron-withdrawing character to the molecule.
  • A pinacol boronate ester moiety (B(OC(CH3)2)2) attached at position 5 of the pyridine ring. This moiety allows for coupling reactions with other molecules containing suitable functional groups.

The planar structure of the molecule and the presence of the aromatic pyridine ring contribute to its stability and unique reactivity patterns [].


Chemical Reactions Analysis

R-B(OR)2  +  Ar-X  +  2 Base  →  R-Ar  +  B(OR)2-X  +  H2O

Where:

  • R = The organic group attached to the boron atom in the starting material (in this case, the pyridine ring with the cyano group).
  • Ar = The organic group attached to the leaving group (X).
  • Base = A suitable base to activate the reaction (e.g., potassium carbonate, sodium hydroxide).

By utilizing this reaction with various coupling partners, scientists can synthesize a wide range of pyridine-based molecules with diverse functionalities [].

Typical of boronic acids. It can undergo:

  • Suzuki Coupling Reactions: This compound is often used in cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
  • Borylation Reactions: It can act as a borylating agent, introducing boron into organic molecules.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic attack reactions, making it versatile in synthetic pathways.

The synthesis of 3-cyanopyridine-5-boronic acid pinacol ester typically involves:

  • Formation of the Boronic Acid: The starting material, 3-cyanopyridine, is reacted with a suitable boron reagent (such as boron trifluoride) to introduce the boronic acid functionality.
  • Pinacol Ester Formation: The boronic acid is then reacted with pinacol under acidic conditions to yield the pinacol ester.

This method allows for the selective introduction of the boron functional group while maintaining the integrity of the pyridine structure.

3-Cyanopyridine-5-boronic acid pinacol ester has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in the development of advanced materials due to its unique electronic properties.
  • Catalysis: It can be employed as a catalyst or catalyst precursor in various organic transformations.

Similar Compounds

Several compounds share structural similarities with 3-cyanopyridine-5-boronic acid pinacol ester. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Cyanopyridine-3-boronic acid402718-28-9Similar structure with variations in substitution pattern.
3-Pyridineboronic acid100100-27-6A simpler boronic acid that lacks the cyano group but retains similar reactivity.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine402718-30-3Contains the same dioxaborolane structure but different substituents.

These compounds highlight the versatility and unique properties of boron-containing heterocycles in organic chemistry.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

3-Cyanopyridine-5-boronic acid pinacol ester

Dates

Last modified: 08-15-2023

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